(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Overview
Description
The compound “(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol” is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are known for their diverse biological activities and are found in a variety of biologically active molecules and agrochemicals .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied using various techniques such as X-ray diffraction . In the crystal structure of a related compound, there is an intra-molecular hydrogen bond involving the N–H atom and itself of molecular C=O .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo various chemical reactions. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .Scientific Research Applications
Synthesis and Derivative Formation
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Trilleras et al. (2013) reported the ultrasonics-promoted synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, highlighting a method that offers advantages such as simpler work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013). Additionally, the synthesis and crystal structure of related pyrazolyl-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone derivatives have been characterized, demonstrating the structural versatility and reactivity of the pyrazole ring (Cao et al., 2010).
Crystallography and Molecular Structure
Research by Zhou et al. (2007) on Methyl 5-phenyl-1H-pyrazole-3-carboxylate, closely related to the compound of interest, delves into the crystal structure, highlighting intermolecular interactions and the arrangement in the crystalline phase. This study provides insights into the molecular geometry and potential interactions of similar compounds (Zhou et al., 2007).
Biological Activities
While adhering to the requirement to exclude drug-related applications, it's noteworthy that compounds synthesized from this compound have been evaluated for their biological activities. For example, Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives showing promising herbicidal and insecticidal activities, indicating the potential application of these compounds in agricultural sciences (Wang et al., 2015).
Future Directions
Research on pyrazole derivatives is ongoing, with potential applications in various fields such as pharmacy, pesticide, and material science . Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol”.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYOBPNSXJNOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632445 | |
Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-94-8 | |
Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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